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Compound of Interest

Compound Name:
2-Bromo-1-iodo-3-

methoxybenzene

Cat. No.: B059791 Get Quote

For researchers, scientists, and professionals in drug development, a precise understanding of

molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a

cornerstone technique for elucidating such structures. This guide provides a detailed

interpretation of the ¹H NMR spectrum of 2-Bromo-3-iodoanisole, comparing predicted data

with established principles of NMR spectroscopy. Due to the current unavailability of a publicly

accessible experimental spectrum, this guide is based on a robust prediction using an additive

model for substituent chemical shifts on a benzene ring.

Predicted ¹H NMR Data for 2-Bromo-3-iodoanisole
The predicted ¹H NMR spectral data for 2-Bromo-3-iodoanisole is summarized in the table

below. These values have been calculated using a standard additive model, which provides a

reliable estimation of chemical shifts for polysubstituted aromatic compounds.
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Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Splitting Pattern

Coupling

Constant (J,

Hz)

Integration

H-6 ~ 7.63
Doublet of

doublets (dd)

J_ortho_ ≈ 8.0,

J_meta_ ≈ 1.5
1H

H-4 ~ 7.38
Doublet of

doublets (dd)

J_ortho_ ≈ 8.0,

J_para_ ≈ 0.5

(may not be

resolved)

1H

H-5 ~ 6.91

Triplet (t) or

Doublet of

doublets (dd)

J_ortho_ (H5-H4)

≈ 8.0, J_ortho_

(H5-H6) ≈ 8.0

1H

-OCH₃ ~ 3.90 Singlet (s) N/A 3H

Methodology for Spectral Prediction
The prediction of the ¹H NMR spectrum for 2-Bromo-3-iodoanisole was conducted following a

standard protocol based on established empirical parameters for substituent effects on

aromatic chemical shifts.

Experimental Protocol: Additive Model for Chemical
Shift Prediction

Reference Value: The chemical shift of benzene protons (7.34 ppm) was used as the base

value.

Substituent Chemical Shift (SCS) Values: Standard SCS values for methoxy (-OCH₃), bromo

(-Br), and iodo (-I) substituents at the ortho, meta, and para positions were compiled from

established literature sources.

Calculation of Predicted Chemical Shifts (δ_pred_): For each aromatic proton (H-4, H-5, and

H-6), the predicted chemical shift was calculated using the following formula:

δ_pred_ = 7.34 ppm + ΣSCS_i_
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where ΣSCS_i_ is the sum of the SCS values for each substituent relative to the proton in

question.

For H-4: This proton is ortho to the iodo group, meta to the bromo group, and para to the

methoxy group.

For H-5: This proton is meta to both the iodo and methoxy groups, and ortho to a

hydrogen (no substituent effect from this position).

For H-6: This proton is para to the iodo group, ortho to the bromo group, and meta to the

methoxy group.

Prediction of Splitting Patterns: The multiplicity of each signal was determined by the number

of neighboring protons and their coupling constants (J-values).

Ortho coupling (³J_HH_): Typically 7-10 Hz.

Meta coupling (⁴J_HH_): Typically 2-3 Hz.

Para coupling (⁵J_HH_): Typically 0-1 Hz (often not resolved).

Integration: The relative area under each signal was assigned based on the number of

protons it represents.

Visualizing the Molecular Structure and Proton
Assignments
The following diagram illustrates the chemical structure of 2-Bromo-3-iodoanisole with the

assigned proton labels used in the spectral interpretation.

Caption: Molecular structure of 2-Bromo-3-iodoanisole with proton numbering.

Detailed Interpretation of the Predicted Spectrum
The ¹H NMR spectrum of 2-Bromo-3-iodoanisole is expected to exhibit four distinct signals:

three in the aromatic region (typically δ 6.5-8.0 ppm) and one for the methoxy group protons.
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Methoxy Group (-OCH₃): The three protons of the methoxy group are chemically equivalent

and do not have any adjacent protons to couple with. Therefore, they are expected to appear

as a sharp singlet at approximately 3.90 ppm. The downfield shift from a typical aliphatic

ether is due to the deshielding effect of the aromatic ring.

Aromatic Protons (H-4, H-5, H-6):

H-6: This proton is expected to be the most downfield of the aromatic protons due to the

cumulative deshielding effects of the ortho-bromo and meta-methoxy groups. It will be split

by H-5 (ortho coupling, ~8.0 Hz) and H-4 (para coupling, ~0.5 Hz, which may not be

resolved, but could lead to broadening). The expected pattern is a doublet of doublets.

H-4: This proton is ortho to the iodine atom and para to the electron-donating methoxy

group. The opposing effects of the inductively withdrawing iodine and the resonance-

donating methoxy group result in an intermediate chemical shift. It will be split by H-5

(ortho coupling, ~8.0 Hz) and H-6 (para coupling, ~0.5 Hz), appearing as a doublet of

doublets.

H-5: This proton is anticipated to be the most upfield of the aromatic protons, primarily

influenced by the meta-position to the electronegative bromo and iodo substituents, and

ortho to the electron-donating effect propagated through the ring from the methoxy group.

It is coupled to both H-4 and H-6 via ortho coupling. If the coupling constants are similar, it

may appear as a triplet. However, slight differences in the coupling constants would

resolve it into a doublet of doublets.

This comprehensive guide, based on predictive models, offers a detailed interpretation of the

¹H NMR spectrum of 2-Bromo-3-iodoanisole. For definitive structural confirmation, comparison

with an experimentally acquired spectrum is recommended.

To cite this document: BenchChem. [Interpreting the ¹H NMR Spectrum of 2-Bromo-3-
iodoanisole: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b059791#interpreting-the-1h-nmr-spectrum-of-2-
bromo-3-iodoanisole]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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